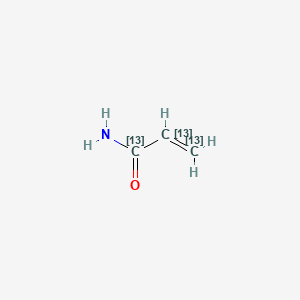

Acrylamide-13C3

Overview

Description

Acrylamide-13C3 is an isotopic analogue of acrylamide . It is used to identify the formation of acrylamide in various foodstuffs and serves as an internal standard for the quantitative analysis of acrylamide in food samples using single-stage LC/MS .

Molecular Structure Analysis

Acrylamide-13C3 has a molecular weight of 74.06 . Its linear formula is H213C=13CH13CONH2 . .Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products . The stability of acrylamide at 190 °C has been evaluated by pyrolysis of 13C3-labeled acrylamide in a glucose/asparagine model reaction .Physical And Chemical Properties Analysis

Acrylamide-13C3 has a boiling point of 125 °C/25 mmHg (lit.) and a melting point of 82-86 °C (lit.) . It is suitable for protein expression techniques .Scientific Research Applications

Isotopic Analogue of Acrylamide

Acrylamide-13C3 is an isotopic analogue of acrylamide . This means it has the same chemical structure as acrylamide but with a different isotopic composition. This property makes it useful in various scientific research applications where the behavior of acrylamide needs to be studied without interfering with other components.

Identification of Acrylamide Formation in Food

Acrylamide-13C3 is used to identify the formation of acrylamide in various foodstuffs . Acrylamide is a potential cause of a wide spectrum of toxic effects and is classified as probably "carcinogenic in humans" . Therefore, understanding its formation in food is crucial for food safety.

Internal Standard for Quantitative Analysis

Acrylamide-13C3 serves as an internal standard for the quantitative analysis of acrylamide in food samples using single-stage LC/MS . An internal standard is a known concentration of a substance added to a sample to allow for quantitative analysis. The use of Acrylamide-13C3 helps to improve the accuracy and reliability of the analysis.

Protein Expression Studies

Acrylamide-13C3 is suitable for protein expression studies . In these studies, it can be used to label proteins, allowing researchers to track the protein’s behavior in various biological processes.

Study of Maillard Reaction

Acrylamide-13C3 is used in the study of the Maillard reaction , a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Understanding this reaction is important in food science.

Carcinogenic Research

Given that acrylamide is classified as a probable human carcinogen , Acrylamide-13C3 can be used in carcinogenic research to study the mechanisms of acrylamide-induced carcinogenesis.

Mechanism of Action

The exact mechanisms of acrylamide’s action are still under investigation. It is believed to be a byproduct of the Maillard reaction . Acrylamide is classified as a toxic food contaminant, formed in carbohydrate-rich food when heated >120 °C through the Maillard reaction . Both genotoxic and non-genotoxic modes of action of acrylamide are discussed with special emphasis on DNA adduct-targeted mutagenesis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1,2,3-13C3)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=[13CH][13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745677 | |

| Record name | (~13~C_3_)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acrylamide-13C3 | |

CAS RN |

287399-26-2 | |

| Record name | (~13~C_3_)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What are the advantages of using isotopic dilution with Acrylamide-13C3 for acrylamide quantification?

A2: Isotopic dilution, using labeled internal standards like Acrylamide-13C3, offers several advantages in analytical chemistry, particularly for acrylamide quantification in complex matrices like food []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B589896.png)